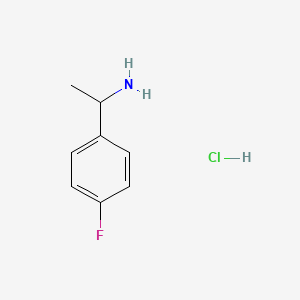

1-(4-Fluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYCTXPTBWSAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Fluorophenyl)ethanamine Hydrochloride

Introduction

1-(4-Fluorophenyl)ethanamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development. As a key building block, its physical properties are critical for researchers and scientists in designing synthetic routes, developing formulations, and understanding its behavior in biological systems. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing the experimental methodologies for their determination and interpreting the significance of the data for research and development applications.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(4-Fluorophenyl)ethan-1-amine hydrochloride | N/A |

| CAS Number | 403-37-2 | N/A |

| Molecular Formula | C₈H₁₁ClFN | [1] |

| Molecular Weight | 175.63 g/mol | [1] |

| Chemical Structure | N/A |

Melting Point Analysis

The melting point is a fundamental physical property that provides an indication of a compound's purity. For a crystalline solid, a sharp melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.

Experimental Data: Specific experimental data for the melting point of this compound is not readily available in publicly accessible databases. This necessitates experimental determination for any new batch synthesized or procured.

Protocol for Melting Point Determination

This protocol outlines the capillary method, a widely accepted and reliable technique for determining the melting point of a solid compound.[2]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Equipment:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.

-

For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the estimated melting point.[2]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a more accurate and sharper melting point range.

-

Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading at the point of phase transition.[2]

Solubility Analysis

Solubility is a critical parameter for drug development, influencing bioavailability, formulation, and routes of administration. As an amine salt, this compound is expected to exhibit higher solubility in polar protic solvents compared to its free base form due to the ionic nature of the ammonium chloride group.[3][4][5]

Expected Solubility Profile:

| Solvent | Expected Solubility | Rationale |

| Water | Soluble to Highly Soluble | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar water molecules.[3][5] |

| Ethanol | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding and solvating the ionic salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the cation and anion. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | DCM is a nonpolar solvent and is less likely to effectively solvate the ionic compound. |

| Hexanes | Insoluble | Hexanes are nonpolar hydrocarbon solvents and will not effectively dissolve an ionic salt. |

Protocol for Qualitative Solubility Determination

Principle: A small, known amount of the solute is added to a fixed volume of the solvent at a specific temperature to visually determine if it dissolves.

Equipment:

-

Vials or test tubes

-

Vortex mixer

-

Spatula

-

Graduated cylinder or pipette

Procedure:

-

Solvent Dispensing: Add a fixed volume (e.g., 1 mL) of the chosen solvent to a clean vial.

-

Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to the vial.

-

Mixing: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Categorization:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

Causality Behind Experimental Choices:

-

Vortexing: Ensures that the entire surface area of the solid is exposed to the solvent, facilitating dissolution.

-

Visual Inspection: Provides a rapid and straightforward assessment of solubility for initial screening purposes.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for structural elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.[6]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Two sets of doublets or a complex multiplet in the aromatic region (approx. 7.0-7.8 ppm) due to the protons on the fluorophenyl ring.

-

Methine Proton (-CH): A quartet (due to coupling with the adjacent methyl group) at approximately 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

Amine Protons (-NH₃⁺): A broad singlet at a variable chemical shift (typically downfield, >8 ppm) due to proton exchange and the acidic nature of the ammonium protons. This peak would disappear upon the addition of D₂O.[7]

-

Methyl Protons (-CH₃): A doublet at approximately 1.5-2.0 ppm, coupled to the methine proton.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 115-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Methine Carbon (-CH): A signal at approximately 50-60 ppm.

-

Methyl Carbon (-CH₃): A signal at approximately 20-25 ppm.

Protocol for NMR Sample Preparation and Analysis

Equipment:

-

NMR spectrometer

-

NMR tubes

-

Volumetric flask

-

Pipette

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., TMS)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[6]

Causality Behind Experimental Choices:

-

Deuterated Solvent: The use of a deuterated solvent is essential to avoid large solvent peaks that would obscure the signals from the analyte.[6]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard to provide a reference point (0 ppm) for the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Features:

-

N-H Stretch: A broad and strong absorption band in the region of 2800-3200 cm⁻¹ is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group.[7]

-

Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

N-H Bend: A medium to strong absorption around 1500-1600 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Principle: An IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. The sample is placed in contact with the crystal, and the evanescent wave is attenuated at wavelengths where the sample absorbs energy.

Equipment:

-

FT-IR spectrometer with an ATR accessory

Procedure:

-

Background Scan: With a clean ATR crystal, a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Sample Scan: The sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum.

-

Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a convenient and rapid method for analyzing solid samples with minimal sample preparation.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like amine hydrochlorides.[9]

Expected Mass Spectrum (Positive Ion Mode ESI): The primary ion observed would be the protonated molecule of the free base, [M+H]⁺, where M is the free base 1-(4-fluorophenyl)ethanamine. The expected m/z value for this ion would be approximately 140.08, corresponding to the molecular formula C₈H₁₁FN⁺. The chloride ion is not typically observed in positive ion mode ESI-MS.

Protocol for ESI-MS Analysis

Principle: A dilute solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.

Equipment:

-

Mass spectrometer with an ESI source

-

Syringe pump

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture that promotes ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Infusion: Load the sample solution into a syringe and infuse it into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range.

Causality Behind Experimental Choices:

-

Dilute Solution: Prevents saturation of the detector and minimizes the formation of clusters.

-

Acidic Mobile Phase: The addition of a small amount of acid (e.g., formic acid) promotes the formation of protonated molecules ([M+H]⁺) in the gas phase, enhancing the signal intensity.

Conclusion

The physical properties of this compound are fundamental to its application in scientific research and drug development. While some experimental data, such as a precise melting point, are not widely published, this guide provides robust and validated protocols for their determination. The expected solubility and spectroscopic characteristics outlined herein offer a strong foundation for researchers to confirm the identity, purity, and behavior of this important chemical intermediate. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is paramount for scientific integrity and the advancement of pharmaceutical sciences.

References

-

Methylamine hydrochloride | Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2020, July 30). Amines as Bases. Retrieved January 17, 2026, from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved January 17, 2026, from [Link]

- Wang, Y., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues.

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 17, 2026, from [Link]

- Hughes, D. L. (2004). The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 465-476.

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved January 17, 2026, from [Link]

- Chen, J., et al. (2019). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. ACS Omega, 4(26), 21955-21962.

Sources

- 1. thno.org [thno.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1-(4-Fluorophenyl)ethanamine Hydrochloride: Synthesis, Analysis, and Application

This document provides an in-depth technical examination of 1-(4-Fluorophenyl)ethanamine hydrochloride, a pivotal chiral building block in modern chemical synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its analytical validation, and the strategic advantages it confers in drug development and materials science. This guide is intended for researchers, chemists, and drug development professionals who require a functional and nuanced understanding of this versatile intermediate.

Introduction: The Strategic Importance of a Fluorinated Chiral Amine

1-(4-Fluorophenyl)ethanamine is a primary chiral amine whose value is derived from two key structural features: the chiral center at the alpha-carbon and the fluorine atom at the para-position of the phenyl ring. The hydrochloride salt form enhances its stability and handling characteristics, making it a preferred form for storage and use in various synthetic applications.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] The 4-fluoro substituent on the phenyl ring significantly alters the molecule's electronic properties, often leading to enhanced metabolic stability by blocking oxidative metabolism at that position. It can also improve binding affinity to target proteins through favorable electrostatic interactions and modulate properties like lipophilicity (logP) and acidity (pKa), which are critical for a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] As a chiral intermediate, it provides a direct pathway to enantiomerically pure active pharmaceutical ingredients (APIs), which is critical given that different enantiomers of a drug can have vastly different therapeutic effects or toxicities.[3]

Chemical Identity and Physicochemical Properties

Precise identification is paramount. 1-(4-Fluorophenyl)ethanamine and its hydrochloride salt exist in racemic and enantiomerically pure forms, each with a distinct CAS (Chemical Abstracts Service) number. It is crucial for researchers to specify the exact form required for their application.

| Property | Data | Source(s) |

| Chemical Name | This compound | N/A |

| Synonym(s) | 4-Fluoro-α-methylbenzylamine hydrochloride | N/A |

| Molecular Formula | C₈H₁₁ClFN | [4] |

| Molecular Weight | 175.63 g/mol | [4] |

| CAS Number (Racemate) | 403-37-2 | [5] |

| CAS Number (R-Enantiomer) | 321318-42-7 | [4][6] |

| CAS Number (S-Enantiomer) | 1419073-74-7 | [7] |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Melting Point | Approximately -30°C (for the R-enantiomer free base) | [8] |

| Solubility | Sparingly soluble in water; Soluble in alcohols like methanol and ethanol | [8][9] |

Synthesis and Manufacturing: Reductive Amination Pathway

A prevalent and efficient method for synthesizing 1-(4-Fluorophenyl)ethanamine is the reductive amination of 4-fluoroacetophenone. This two-step, one-pot process is favored for its high yields and operational simplicity.

Causality Behind the Method: The reaction begins with the formation of an imine intermediate by reacting 4-fluoroacetophenone with an ammonia source. This is followed by in-situ reduction of the imine to the desired primary amine. The choice of reducing agent is critical; a borohydride-based reagent like sodium borohydride or sodium cyanoborohydride is often used. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the protonated imine (iminium ion) much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct. The final step involves reacting the purified amine free base with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Synthesis workflow via reductive amination.

Experimental Protocol: Laboratory Scale Synthesis

-

Imine Formation: To a solution of 4-fluoroacetophenone (1.0 eq) in methanol, add ammonium acetate (3-5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 20°C. The choice of NaBH₄ over NaBH₃CN is a common, more accessible lab alternative, though it may require more careful control to minimize side reactions.

-

Work-up and Extraction: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 1-(4-fluorophenyl)ethanamine free base. This product can be purified further by distillation or chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (1.1 eq) in the same solvent.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold solvent and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

A robust analytical framework is essential to validate the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (split by the fluorine atom), the methine proton (CH), and the methyl protons (CH₃).[10][11] ¹⁹F NMR can also be used to confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bonds of the amine and C-F bond of the fluorophenyl group.

Chiral Purity Analysis: The Self-Validating HPLC System

For chiral molecules, enantiomeric purity is the most critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[12][13] Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective at resolving the enantiomers of aromatic amines like this one.[3][14]

The principle of this separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Caption: Workflow for chiral purity analysis by HPLC.

Experimental Protocol: Chiral HPLC Method

-

System Preparation:

-

Column: Chiralpak® IA or a similar amylose-based CSP.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

System Suitability: Inject a sample of the racemic material to confirm that the system can adequately separate the two enantiomers (resolution > 1.5). This step validates the method's performance before analyzing the test sample.

-

Analysis: Inject the prepared sample of the enantiomerically enriched material.

-

Data Interpretation: Integrate the peak areas for both the major enantiomer (A_major) and the minor enantiomer (A_minor).

-

Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Applications in Research and Drug Development

This compound is not an end product but a high-value starting material. Its utility spans multiple sectors:

-

Pharmaceuticals: It is a key building block for synthesizing a wide range of APIs. It serves as a precursor for compounds targeting neurological disorders, and its amine group is a versatile handle for forming amides, ureas, and sulfonamides, which are common functional groups in drugs.[1][15]

-

Agrochemicals: The compound is used to create novel herbicides, fungicides, and insecticides. The fluorophenyl moiety can enhance the potency and environmental stability of these agents.[16]

-

Materials Science: Chiral amines are used in the development of chiral catalysts and as resolving agents for separating other racemic compounds.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The GHS classification for this compound indicates significant hazards.

GHS Hazard Summary:

-

H302: Harmful if swallowed.

-

H314 / H315 & H318: Causes severe skin burns, skin irritation, and serious eye damage.[17]

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[18]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Handling: Avoid formation of dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[19]

-

Disposal: Dispose of waste materials and containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[18]

Conclusion

This compound is a quintessential example of a modern chemical building block whose value is defined by its specific structural attributes. Its chirality and fluorination provide a powerful combination for chemists aiming to create complex, high-performance molecules. A thorough understanding of its synthesis, the logic behind its analytical validation, and proper handling protocols are essential for leveraging its full potential in the demanding fields of pharmaceutical and chemical research.

References

-

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride. LookChem. [Link]

-

The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Safety Data Sheet. Molekula. [Link]

-

1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063. PubChem, National Center for Biotechnology Information. [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed, National Center for Biotechnology Information. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

Supplementary Data. The Royal Society of Chemistry. [Link]

-

4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]

-

Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Mol-Instincts. [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

-

Alphabetical Method Listing - P. NIOSH | CDC. [Link]

-

(R)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1168139-43-2. J&K Scientific. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. (R)-1-(4-Fluorophenyl)ethylamine hydrochloride|lookchem [lookchem.com]

- 5. 1-(4-Fluorophenyl)ethanaMine HCl CAS#: 403-37-2 [chemicalbook.com]

- 6. 321318-42-7|(R)-1-(4-Fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 8. labsolu.ca [labsolu.ca]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

1-(4-Fluorophenyl)ethanamine hydrochloride molecular weight

An In-Depth Technical Guide to 1-(4-Fluorophenyl)ethanamine Hydrochloride: Molecular Weight, Characterization, and Applications

Abstract

This compound is a pivotal chemical intermediate, particularly valued in the fields of pharmaceutical and agrochemical development. The strategic incorporation of a fluorine atom onto the phenyl ring confers advantageous properties to derivative molecules, such as enhanced metabolic stability and binding affinity.[1][2] This guide provides a comprehensive technical overview of this compound, with a core focus on the determination and significance of its molecular weight. We will explore its physicochemical properties, detailed analytical characterization methods, a representative synthetic workflow, and critical safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated building blocks in synthesis and discovery.

The Fluorinated Advantage in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic properties, lipophilicity, and conformation without significantly increasing its steric bulk. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target receptors, enhancing potency.

-

Altered Lipophilicity: Strategic fluorination can modulate a molecule's ability to cross biological membranes, improving absorption and distribution.[3]

1-(4-Fluorophenyl)ethanamine, as a primary amine, serves as a versatile chiral building block for introducing this fluorophenyl moiety into more complex structures, making it a high-value intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][4]

Physicochemical Properties and Molecular Weight Determination

A precise understanding of a compound's fundamental properties is critical for its use in quantitative chemical synthesis. The molecular weight, in particular, is essential for accurate stoichiometric calculations.

Key Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Molecular Formula | C₈H₁₁ClFN or C₈H₁₀FN·HCl | [5] |

| Molecular Weight | 175.63 g/mol | [5] |

| CAS Number | 403-37-2 (for hydrochloride) | [6] |

| Free Base CAS | 403-40-7 | [7] |

| Free Base Mol. Wt. | 139.17 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [2] |

Derivation of Molecular Weight

The molecular weight of this compound is the sum of its constituent parts: the free amine base and hydrogen chloride.

-

The Free Base: The foundational molecule, 1-(4-fluorophenyl)ethanamine, has the chemical formula C₈H₁₀FN.[7] Its molecular weight is calculated from the atomic weights of its constituent atoms.

-

Salt Formation: As an amine, the molecule is basic and readily reacts with acids. Treatment with hydrochloric acid (HCl) protonates the nitrogen atom of the amine group, forming an ammonium salt. This salt is often preferred in laboratory and industrial settings due to its increased stability, crystallinity, and solubility in certain solvents compared to the free base.

-

The Hydrochloride Salt: The resulting salt has the formula [C₈H₁₁FN]⁺Cl⁻. Its molecular weight is the sum of the free base (139.17 g/mol ) and HCl (36.46 g/mol ), yielding a final molecular weight of 175.63 g/mol .[5]

Caption: Formation of the hydrochloride salt from the free base.

Analytical Characterization and Quality Control

Verifying the identity, structure, and purity of this compound is paramount. A combination of spectroscopic techniques is typically employed.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton, and multiplets in the aromatic region for the fluorophenyl group. The N-H protons of the ammonium salt will appear as a broad signal.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: A single signal confirms the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the parent molecule. In a typical MS experiment, the hydrochloride salt dissociates, and the mass analyzer detects the protonated free base, which would show a molecular ion peak (M+H)⁺ at m/z 140.1.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches include a broad peak around 2800-3000 cm⁻¹ for the N-H bond of the ammonium salt, C-H stretches, aromatic C=C stretches, and a strong C-F bond stretch typically around 1220-1240 cm⁻¹.[10]

Representative Synthetic Protocol: Reductive Amination

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds. This protocol outlines the synthesis of 1-(4-Fluorophenyl)ethanamine from 4-fluoroacetophenone.

Caption: Workflow for synthesis via reductive amination.

Step-by-Step Methodology

-

Imine Formation:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-fluoroacetophenone (1.0 eq), ammonium acetate (2.5 eq), and toluene.

-

Heat the mixture to reflux. Water is formed during the condensation reaction and is azeotropically removed, driving the reaction to completion.

-

Causality: The nucleophilic nitrogen of the ammonia (generated from ammonium acetate) attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields the intermediate imine. Removing water is crucial to shift the equilibrium towards the product.

-

-

Reduction to Amine:

-

After cooling, the solvent is removed under reduced pressure. The crude imine is dissolved in methanol.

-

The solution is cooled in an ice bath, and sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

Causality: Sodium cyanoborohydride is a mild reducing agent that is selective for the imine over any unreacted ketone, minimizing side products.[11] Alternatively, catalytic hydrogenation (H₂ gas over a Palladium catalyst) offers a clean, high-yield reduction method.

-

-

Workup and Isolation:

-

The reaction is quenched by carefully adding aqueous HCl. The solvent is evaporated.

-

The residue is basified with aqueous NaOH and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 1-(4-fluorophenyl)ethanamine free base.

-

-

Hydrochloride Salt Formation:

-

The purified free base is dissolved in a minimal amount of a non-polar solvent such as diethyl ether.

-

A solution of HCl in ether (or gaseous HCl) is added dropwise with stirring.

-

The this compound salt precipitates as a white solid.

-

The solid is collected by vacuum filtration, washed with cold ether, and dried to yield the final product.

-

Causality: The hydrochloride salt is typically insoluble in non-polar organic solvents, leading to its clean precipitation upon formation, which also serves as a final purification step.

-

Safety and Handling

1-(4-Fluorophenyl)ethanamine and its hydrochloride salt are corrosive and must be handled with care.[7]

-

GHS Hazards: Causes severe skin burns and eye damage.[7] May be harmful if swallowed or inhaled.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block in modern chemical synthesis. A thorough understanding of its properties, beginning with its precise molecular weight of 175.63 g/mol , is non-negotiable for its effective use. This guide has detailed the derivation of this value, outlined the standard analytical techniques for its characterization, provided an exemplary synthesis, and summarized its critical handling procedures. For scientists in drug discovery and materials science, mastery of these technical details enables the efficient and safe application of this versatile fluorinated intermediate in the creation of novel and high-performing molecules.

References

-

LookChem. (R)-1-(4-Fluorophenyl)ethylamine hydrochloride. LookChem. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

PubChem. 1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Available from: [Link]

-

Greenbook.net. Safety Data Sheet. Greenbook.net. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

ResearchGate. IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. ResearchGate. Available from: [Link]

-

ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. benchchem.com [benchchem.com]

- 5. (R)-1-(4-Fluorophenyl)ethylamine hydrochloride|lookchem [lookchem.com]

- 6. 1-(4-Fluorophenyl)ethanaMine HCl | 403-37-2 [chemicalbook.com]

- 7. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

1-(4-Fluorophenyl)ethanamine hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a critical chiral building block in modern medicinal chemistry. We delve into the prevalent synthetic strategies, with a primary focus on reductive amination, offering a detailed, field-proven experimental protocol. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and methods for validation and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important intermediate.

Introduction: The Significance of 1-(4-Fluorophenyl)ethanamine

1-(4-Fluorophenyl)ethanamine is a primary chiral amine that serves as a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this building block is integral to the development of drugs across various therapeutic areas. The hydrochloride salt form is typically preferred as it enhances the compound's stability, crystallinity, and ease of handling compared to the free base, which is often a liquid.[1]

This guide will explore the most effective and commonly employed methods for its synthesis, providing the necessary detail for successful laboratory execution.

Core Synthetic Strategies

The synthesis of 1-(4-Fluorophenyl)ethanamine predominantly starts from the corresponding ketone, 4-fluoroacetophenone. The primary challenge lies in the efficient and selective conversion of the carbonyl group to an amine. Several robust methods have been established, each with distinct advantages and considerations.

Caption: Overview of major synthetic routes to 1-(4-Fluorophenyl)ethanamine HCl.

Reductive Amination

Reductive amination is arguably the most versatile and widely used method for this transformation.[2] It proceeds in two conceptual steps: the formation of an intermediate imine from the ketone and an ammonia source, followed by the in-situ reduction of the imine to the desired amine.[3]

-

Causality: This one-pot procedure is highly efficient. The choice of reducing agent is critical. Mild agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine (iminium ion) much faster than the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[3][4] The reaction is typically run under weakly acidic conditions, which catalyzes imine formation without passivating the amine nucleophile.[2]

Leuckart-Wallach Reaction

This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] The reaction involves heating the ketone with the reagent at high temperatures (120-180 °C).[5]

-

Causality: The mechanism involves the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine.[7][8] While effective, the Leuckart reaction requires harsh conditions and can produce side products.[9] Its primary advantage is the use of inexpensive and readily available reagents.

Asymmetric Synthesis via Biocatalysis

For pharmaceutical applications where a single enantiomer is required, enzymatic asymmetric synthesis is the state-of-the-art approach. ω-transaminases (ω-TAs) are used to convert the prochiral 4-fluoroacetophenone directly into a single enantiomer of the amine with high enantiomeric excess (ee).[10]

-

Causality: The enzyme's active site is exquisitely chiral, allowing it to selectively transfer an amino group from an amine donor (like isopropylamine) to one face of the ketone, producing predominantly one enantiomer of the product.[10] This method represents a significant advancement in green chemistry, avoiding chiral auxiliaries or metal catalysts and often proceeding in aqueous media under mild conditions.

Detailed Experimental Protocol: Reductive Amination

This section provides a detailed, self-validating protocol for the synthesis of racemic this compound via direct reductive amination, a method known for its reliability and scalability.

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | 10.0 g | 72.4 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 44.2 g | 573.4 |

| Sodium Borohydride | NaBH₄ | 37.83 | 4.1 g | 108.6 |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 200 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 100 mL | - |

| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| 5M Sodium Hydroxide | NaOH | 40.00 | As needed | - |

| 2M HCl in Diethyl Ether | HCl/Et₂O | - | As needed | - |

Step-by-Step Methodology

-

Imine Formation: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoroacetophenone (10.0 g, 72.4 mmol) and anhydrous methanol (200 mL). Add ammonium acetate (44.2 g, 573.4 mmol) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Expert Insight: Ammonium acetate serves as a convenient in-situ source of ammonia. The equilibrium favors imine formation, though it is not driven to completion at this stage.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (4.1 g, 108.6 mmol) in small portions over 30 minutes.

-

Trustworthiness: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen evolution. NaBH₄ is a potent reducing agent; at low temperatures, its reaction with the iminium salt is favored over reaction with the solvent or the starting ketone.[3]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.

-

Workup - Amine Extraction: Carefully quench the reaction by slowly adding water (100 mL). Concentrate the mixture under reduced pressure to remove most of the methanol. Add 2M HCl (aq) until the pH is ~1-2. Wash the acidic aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted ketone and non-basic impurities.

-

Expert Insight: At acidic pH, the product amine is protonated (R-NH₃⁺), rendering it water-soluble, while non-basic organic impurities remain in the organic phase. This is a standard and effective purification step for amines.[11]

-

-

Workup - Free Base Isolation: Cool the acidic aqueous layer in an ice bath and basify by slowly adding 5M NaOH (aq) until the pH is >12. The free amine will separate, often as an oil or cloudy suspension. Extract the free amine into ethyl acetate (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(4-Fluorophenyl)ethanamine free base.

-

Hydrochloride Salt Formation: Dissolve the crude amine in diethyl ether (100 mL). While stirring, slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed.

-

Expert Insight: The hydrochloride salt is generally insoluble in non-polar solvents like diethyl ether, causing it to precipitate as a crystalline solid, which greatly aids in its isolation.

-

-

Purification: Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether. Recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/ether) to obtain the pure this compound. Dry the final product under vacuum.

Characterization and Validation

The identity and purity of the synthesized product must be confirmed through standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~148-152 °C (Varies with purity) |

| ¹H NMR | Consistent with the structure of 1-(4-Fluorophenyl)ethanamine HCl. Key signals include a quartet for the benzylic proton (CH), a doublet for the methyl group (CH₃), and aromatic signals characteristic of a 1,4-disubstituted benzene ring.[12] |

| Purity (HPLC/GC) | ≥98% |

Safety Considerations

-

4-Fluoroacetophenone: Irritant. Handle in a well-ventilated fume hood.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.

-

Hydrochloric Acid/NaOH: Corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organic Solvents: Methanol is toxic and flammable. Diethyl ether and ethyl acetate are highly flammable. Avoid open flames and ensure proper ventilation.

This guide provides a robust framework for the synthesis of this compound. By understanding the causality behind each step, researchers can troubleshoot and adapt this protocol to meet the specific demands of their research and development objectives.

References

-

Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332. [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link][5]

-

Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link][6][7]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][2]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link][4]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][3]

Sources

- 1. (S)-1-(4-フルオロフェニル)エチルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

- 12. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Spectral Analysis of 1-(4-Fluorophenyl)ethanamine Hydrochloride

Introduction

1-(4-Fluorophenyl)ethanamine hydrochloride is a primary amine salt of significant interest in the fields of pharmaceutical research and drug development. As a key building block in the synthesis of various biologically active molecules, its unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers and scientists a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectral nuances of this compound is critical for ensuring the purity, identity, and quality of synthetic intermediates and final active pharmaceutical ingredients (APIs). This guide will delve into the theoretical underpinnings and practical application of these analytical techniques, presenting detailed experimental protocols and thorough data interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectral data. This compound possesses a chiral center at the benzylic carbon, a fluorinated aromatic ring, and an ammonium group. These features give rise to characteristic signals in its various spectra.

Diagram of the Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at a standard temperature, typically 298 K.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Data Acquisition for ¹³C NMR:

-

Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals, simplifying the spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the deuterated solvent signal.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the ammonium protons.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Multiplet | 2H | Aromatic (CH ortho to C-F) |

| ~7.1-7.3 | Multiplet | 2H | Aromatic (CH meta to C-F) |

| ~4.5-4.7 | Quartet | 1H | Methine (CH) |

| ~1.6-1.8 | Doublet | 3H | Methyl (CH₃) |

| Solvent Dependent | Broad Singlet | 3H | Ammonium (NH₃⁺) |

-

Aromatic Protons (δ ~7.1-7.6): The protons on the fluorophenyl ring typically appear as two multiplets due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom are generally shifted downfield compared to the meta protons.

-

Methine Proton (δ ~4.5-4.7): The proton on the chiral carbon (CH) appears as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methyl Protons (δ ~1.6-1.8): The three protons of the methyl group (CH₃) appear as a doublet due to coupling with the single methine proton.

-

Ammonium Protons (NH₃⁺): The protons of the ammonium group are acidic and can exchange with residual water in the solvent, often resulting in a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of the electron-withdrawing fluorine atom significantly influences the chemical shifts of the aromatic carbons.

| Chemical Shift (δ) / ppm | Assignment | Key Feature |

| ~161-165 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-F) | Large coupling constant with fluorine |

| ~130-135 (d, ³JCF ≈ 8 Hz) | Aromatic (CH ortho to C-F) | Smaller coupling constant with fluorine |

| ~115-118 (d, ²JCF ≈ 22 Hz) | Aromatic (CH meta to C-F) | Moderate coupling constant with fluorine |

| ~135-140 (d, ⁴JCF ≈ 3 Hz) | Aromatic (C-ipso) | Smallest coupling constant with fluorine |

| ~50-55 | Methine (CH) | Aliphatic carbon attached to nitrogen |

| ~20-25 | Methyl (CH₃) | Aliphatic carbon |

-

Aromatic Carbons: The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons also show smaller couplings to the fluorine atom, which can be observed with a high-resolution instrument.

-

Aliphatic Carbons: The methine (CH) and methyl (CH₃) carbons appear in the aliphatic region of the spectrum. The methine carbon is shifted downfield due to its proximity to the electronegative ammonium group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for the ammonium group, the aromatic ring, and the C-F bond.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a mull in an appropriate oil (e.g., Nujol). For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or mulling agent is recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~2800-3200 (broad) | N-H stretch | Characteristic broad absorption due to the ammonium (NH₃⁺) group. |

| ~1600, ~1510, ~1470 | C=C stretch | Aromatic ring vibrations. |

| ~1220-1240 | C-F stretch | Strong absorption characteristic of the aryl-fluoride bond. |

| ~830-850 | C-H bend | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |

-

N-H Stretching: The most prominent feature in the IR spectrum is the broad and strong absorption band in the 2800-3200 cm⁻¹ region, which is characteristic of the stretching vibrations of the N-H bonds in the ammonium cation (NH₃⁺).

-

Aromatic C=C Stretching: The absorptions around 1600, 1510, and 1470 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

C-F Stretching: A strong absorption band in the region of 1220-1240 cm⁻¹ is a key indicator of the C-F stretching vibration.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibration for a para-disubstituted benzene ring typically appears in the 830-850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar and salt-like compound, as it can readily generate the protonated molecular ion of the free amine.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

In a positive ion ESI-MS experiment, this compound will lose the HCl and become protonated to form the [M+H]⁺ ion of the free amine.

-

Molecular Ion Peak: The mass spectrum will show a prominent peak corresponding to the protonated molecule [C₈H₁₀FN + H]⁺ at an m/z of approximately 140.08. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. A common fragmentation pathway involves the loss of the methyl group, leading to a fragment ion at m/z 125. Another significant fragmentation is the benzylic cleavage, resulting in the formation of the fluorotropylium ion at m/z 109.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway

Caption: A simplified fragmentation pathway for 1-(4-Fluorophenyl)ethanamine.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation. Each technique offers unique and complementary information, and together they form a powerful analytical toolkit for researchers in drug discovery and development. The data and interpretations presented in this guide serve as a reliable reference for ensuring the quality and integrity of this important chemical entity.

References

A Comparative Analysis of (R)- and (S)-1-(4-Fluorophenyl)ethylamine Hydrochloride: A Technical Guide

Introduction: The Critical Role of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of function. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, often enhancing metabolic stability and binding affinity.[1] Consequently, fluorinated chiral building blocks, such as the enantiomers of 1-(4-fluorophenyl)ethylamine, are of paramount importance.

This technical guide provides an in-depth comparison of (R)-1-(4-fluorophenyl)ethylamine hydrochloride and its (S)-enantiomer. As a key intermediate, understanding the distinct properties of each enantiomer, the methodologies for their separation, and their analytical characterization is essential for researchers, chemists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind the protocols, ensuring a robust and applicable understanding for professionals in the field.

Part 1: Core Physicochemical Properties

The first step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. The hydrochloride salt form is commonly used to improve the stability and handling characteristics of the free amine. Below is a comparative summary of the key properties for both enantiomers and their HCl salts.

| Property | (R)-1-(4-Fluorophenyl)ethylamine | (S)-1-(4-Fluorophenyl)ethylamine | (R)-1-(4-Fluorophenyl)ethylamine HCl |

| Synonyms | (R)-(+)-4-Fluoro-alpha-methylbenzylamine | (S)-(-)-1-(4-Fluorophenyl)ethylamine, (S)-4-Fluoro-alpha-methylbenzylamine | (R)-1-(4-Fluorophenyl)ethanamine hydrochloride |

| CAS Number | 374898-01-8[2][3] | 66399-30-2[4] | 321318-42-7[5][6] |

| Molecular Formula | C₈H₁₀FN[2][3] | C₈H₁₀FN[4][7] | C₈H₁₁ClFN |

| Molecular Weight | 139.17 g/mol [2][3] | 139.17 g/mol [7] | 175.63 g/mol [5] |

| Appearance | Colorless liquid[3] | Colorless to pale-yellow liquid[8] | Solid |

| Solubility (Free Base) | Sparingly soluble in water (1.5E-3 g/L at 25°C)[2] | Miscible with dimethyl sulfoxide[9] | More soluble in aqueous media than the free base. |

Part 2: Synthesis and Enantiomeric Resolution

The production of enantiomerically pure 1-(4-fluorophenyl)ethylamine is not typically achieved through direct asymmetric synthesis on an industrial scale. Instead, a more common and economically viable approach is the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(4-Fluorophenyl)ethylamine

The racemic base is commonly synthesized via reductive amination of 4-fluoroacetophenone. A general laboratory-scale procedure involves reacting 4-fluoroacetophenone with ammonium formate in the presence of a palladium catalyst.[10]

Chiral Resolution by Diastereomeric Salt Crystallization

The most robust and widely used method for separating the enantiomers of amines is the formation of diastereomeric salts using an enantiomerically pure chiral resolving agent.[11][12] Because diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[13][14]

For 1-(4-fluorophenyl)ethylamine, derivatives of tartaric acid and malic acid have proven effective. A patented industrial process outlines a highly efficient method for obtaining both enantiomers. The (S)-enantiomer is preferentially crystallized using natural L-(+)-tartaric acid, while the (R)-enantiomer can be subsequently isolated from the mother liquor or resolved using L-(-)-malic acid.

Protocol 1: Chiral Resolution of (±)-1-(4-Fluorophenyl)ethylamine

Objective: To separate the (R) and (S) enantiomers from a racemic mixture. This protocol focuses on the isolation of the (S)-enantiomer.

Principle: This procedure relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and an enantiopure acid. The (S)-amine-(+)-tartrate salt is less soluble in the chosen solvent system and crystallizes out, allowing for its separation.[13][14]

Materials:

-

Racemic 1-(4-fluorophenyl)ethylamine

-

L-(+)-Tartaric acid (enantiomerically pure)

-

Methanol

-

Sodium hydroxide (e.g., 2M aqueous solution)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, filtration apparatus, and rotary evaporator

Methodology:

-

Salt Formation:

-

In an Erlenmeyer flask, dissolve racemic 1-(4-fluorophenyl)ethylamine (1 equivalent) in a minimum amount of warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalents) in warm methanol. Scientist's Note: Starting with a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy. It ensures that the salt formed is predominantly from the less soluble diastereomer, leading to higher initial enantiomeric enrichment and preventing the precipitation of the more soluble salt.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring. The mixture may exotherm.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature to facilitate the formation of large, well-defined crystals. Do not disturb the flask during this period.

-

For maximal yield, the flask can be further cooled in an ice bath or refrigerated for several hours once initial crystallization is observed.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals sparingly with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-amine-(+)-tartrate salt. Scientist's Note: Over-washing can dissolve the desired product and reduce the yield.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a separatory funnel containing a biphasic mixture of dichloromethane and an aqueous sodium hydroxide solution.

-

Shake the funnel vigorously until all solids have dissolved. The base will neutralize the tartaric acid and liberate the free (S)-1-(4-fluorophenyl)ethylamine into the organic layer.

-

Separate the organic layer. Extract the aqueous layer one or two more times with dichloromethane to ensure complete recovery of the amine.

-

-

Purification and Isolation:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-1-(4-fluorophenyl)ethylamine.

-

-

Formation of the Hydrochloride Salt (Optional):

-

Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Collect the resulting (S)-1-(4-fluorophenyl)ethylamine hydrochloride salt by filtration.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the recovered amine using Chiral HPLC (see Part 3).

-

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Part 3: Analytical Characterization for Enantiomeric Purity

Verifying the success of a chiral resolution and ensuring the quality of the final product requires a robust analytical method. The primary technique for determining the enantiomeric excess (e.e.) of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Principle of Chiral HPLC: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

Protocol 2: General Method Development for Chiral HPLC Analysis

Objective: To develop a reliable HPLC method to separate and quantify the (R) and (S) enantiomers of 1-(4-fluorophenyl)ethylamine.

Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) column (Polysaccharide-based columns like those derived from cellulose or amylose are excellent starting points for amines)

-

HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol)

-

Mobile phase additives (e.g., Diethylamine (DEA) or Trifluoroacetic acid (TFA))

-

Sample of racemic 1-(4-fluorophenyl)ethylamine

-

Sample of enantiomerically enriched product from Protocol 1

Methodology:

-

Column Selection:

-

Choose a polysaccharide-based CSP. Columns such as those with amylose or cellulose tris(3,5-dimethylphenylcarbamate) coatings are known to be effective for a broad range of chiral compounds, including primary amines.

-

-

Initial Mobile Phase Screening:

-

Prepare a standard mobile phase, typically a mixture of a non-polar solvent (n-Hexane) and an alcohol modifier (IPA or Ethanol). A common starting point is 90:10 (v/v) n-Hexane:IPA.

-

Add a small amount of an amine additive like DEA (e.g., 0.1%) to the mobile phase. Scientist's Note: For basic analytes like amines, an acidic additive can cause strong, irreversible binding to the CSP. A basic additive like DEA is crucial; it acts as a competitor for active sites on the silica surface, preventing peak tailing and improving peak shape and resolution.

-

Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm or a wavelength specific to the fluorophenyl group).

-

-

Injection and Evaluation:

-

Inject a solution of the racemic standard.

-

Evaluate the resulting chromatogram for separation (resolution) between the two enantiomer peaks. If no separation is observed, proceed to optimization.

-

-

Method Optimization:

-

Modifier Percentage: Vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention times but can also affect selectivity. Test compositions like 85:15 and 95:5 (Hexane:IPA).

-

Modifier Type: If IPA does not provide adequate separation, switch to ethanol, which can offer different selectivity.

-

Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution. Lower flow rates often improve resolution.

-

-

Peak Identification:

-

Once separation is achieved with the racemic standard, inject the enantiomerically enriched sample obtained from Protocol 1 (e.g., the expected (S)-enantiomer).

-

The peak that significantly increases in area corresponds to that enantiomer, allowing for the definitive identification of the (R) and (S) peaks.

-

-

Quantification:

-

The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers in the chromatogram of the resolved sample: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

Part 4: Applications and Biological Significance

The value of enantiomerically pure (R)- and (S)-1-(4-fluorophenyl)ethylamine lies in their utility as chiral building blocks for more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2]

-

(S)-Enantiomer: The (S)-enantiomer is used in organic synthesis and as a chiral ligand. For instance, it can react with palladium(II) acetate to form coordination complexes used in catalysis.[4][9][10]

-

(R)-Enantiomer: The (R)-enantiomer is also a valuable pharmaceutical intermediate.[2] Chiral amines of this type are foundational components in the synthesis of various CNS-active agents and other therapeutic compounds.

Stereoselectivity in Biological Systems: An Essential Consideration

The specific three-dimensional arrangement of an enantiomer is crucial for its binding to a biological target.[13] For many fluorinated amine drugs, this stereoselectivity is pronounced. For example:

-

Citalopram: The S-(+)-enantiomer (Escitalopram) is responsible for the therapeutic effect as a selective serotonin reuptake inhibitor (SSRI), being significantly more potent than its R-(-)-counterpart.

-

Fluoxetine: While the enantiomers of fluoxetine are nearly equipotent as serotonin reuptake inhibitors, they often exhibit different metabolic profiles and activities at other receptors.[2]

Therefore, when (R)- or (S)-1-(4-fluorophenyl)ethylamine is used to synthesize a new chemical entity, the stereochemistry at this foundational chiral center will propagate through the synthesis and dictate the final biological profile of the target molecule. Control at this early stage is a non-negotiable aspect of modern, rational drug design.

Conclusion